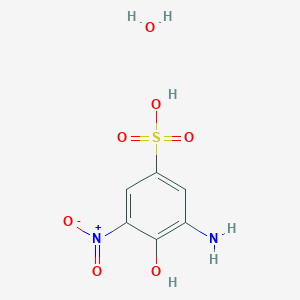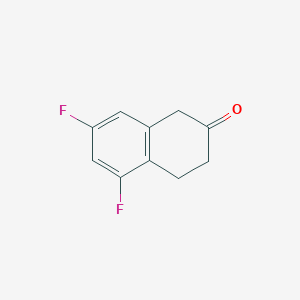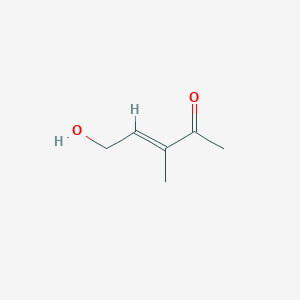
(3E)-3-Methyl-5-hydroxy-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-Methyl-5-hydroxy-3-penten-2-one, also known as 3-Methyl-5-hydroxy-3-penten-2-one (MHPO) is a natural product found in the essential oils of various plants. MHPO has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of MHPO is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
MHPO has been found to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and may also have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MHPO in lab experiments is its availability and relatively low cost compared to other natural products. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MHPO. One area of interest is its potential use in the development of new drugs and therapies for chronic diseases such as cancer and Alzheimer's disease. Another area of interest is its potential use as a natural preservative in the food and cosmetic industries. Further studies are needed to fully understand the mechanism of action of MHPO and its potential applications in various fields.
Méthodes De Synthèse
MHPO can be synthesized using various methods, including the oxidation of 3-methyl-3-penten-2-one or the condensation of 3-methyl-2-butanone with formaldehyde. However, the most common method of synthesis is the oxidation of geraniol, a natural compound found in many plants.
Applications De Recherche Scientifique
MHPO has been studied for its potential use in scientific research, particularly in the fields of chemistry and biology. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
160456-56-4 |
|---|---|
Nom du produit |
(3E)-3-Methyl-5-hydroxy-3-penten-2-one |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(E)-5-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h3,7H,4H2,1-2H3/b5-3+ |
Clé InChI |
PJJQEFSIWVVTFX-HWKANZROSA-N |
SMILES isomérique |
C/C(=C\CO)/C(=O)C |
SMILES |
CC(=CCO)C(=O)C |
SMILES canonique |
CC(=CCO)C(=O)C |
Synonymes |
3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




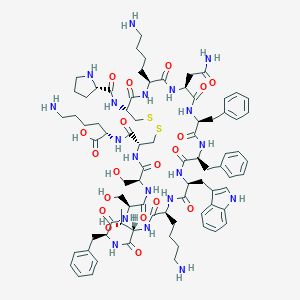

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
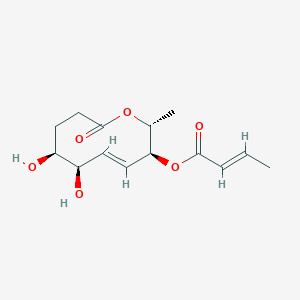
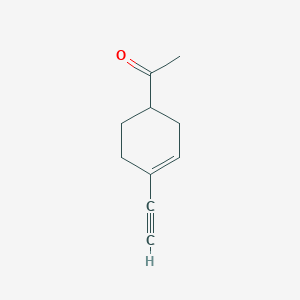
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)


